(5-Chloro-2-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(5-Chloro-2-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally similar to the queried molecule have been investigated for their antimicrobial properties. For example, derivatives of pyridine and triazole have been synthesized and evaluated for their effectiveness against various bacteria and fungi. These studies underline the potential of such compounds in developing new antimicrobial agents, addressing the rising concern of antibiotic resistance (Patel, Agravat, & Shaikh, 2011; Bektaş et al., 2010).
Antagonist Activities for GPCRs
The discovery of potent antagonists for G protein-coupled receptors (GPCRs) highlights another research application. Compounds containing piperazine and related moieties have been synthesized and tested for their antagonistic activities against specific GPCR subtypes. This research avenue is crucial for developing new therapeutic strategies for various conditions, including neurological disorders (Romero et al., 2012).
Tubulin Polymerization Inhibitors
Research into compounds with potential to inhibit tubulin polymerization indicates their significance in cancer therapy. Certain synthesized compounds, incorporating phenylpiperazine and related structures, have shown excellent antiproliferative properties against a wide range of cancer cell lines. These findings open pathways for the development of novel anticancer drugs by targeting the microtubule dynamics critical for cell division (Prinz et al., 2017).
Neuropharmacological Research
Compounds structurally related or functionally similar to the queried molecule have been utilized in neuropharmacological research, particularly in exploring the mechanisms underlying various neurological disorders and potential therapeutic interventions. This includes research into T-type calcium channel blockers for pain relief and potential treatments for conditions like Parkinson's disease (Wang et al., 2017).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-27-18-7-6-15(21)13-16(18)20(26)25-10-8-24(9-11-25)19-12-14-4-2-3-5-17(14)22-23-19/h6-7,12-13H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWAVEVBHYQQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.